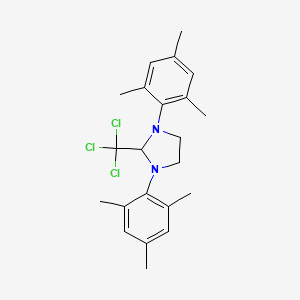

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)-

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of the compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The primary structure is based on imidazolidine, a saturated five-membered heterocycle containing two nitrogen atoms at positions 1 and 3.

The IUPAC name for this compound is 1,3-dimesityl-2-(trichloromethyl)imidazolidine. Alternative systematic names include:

- 1,3-Bis(2,4,6-trimethylphenyl)-2-(trichloromethyl)imidazolidine

- 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine

The nomenclature can be broken down as follows:

| Component | Description |

|---|---|

| Imidazolidine | The parent heterocyclic system (CH₂)₂(NH)₂CH₂ |

| 2-(trichloromethyl) | Position 2 substituted with -CCl₃ group |

| 1,3-bis(2,4,6-trimethylphenyl) | Positions 1 and 3 (both nitrogen atoms) substituted with 2,4,6-trimethylphenyl groups |

The term "mesityl" in the name 1,3-dimesityl-2-(trichloromethyl)imidazolidine refers specifically to the 2,4,6-trimethylphenyl substituent groups. This naming convention highlights the symmetrical nature of the molecule with identical substituents at positions 1 and 3.

According to imidazolidine naming conventions, the parent compound is considered a diamine, formally derived by the addition of four hydrogen atoms to imidazole. The systematic numbering of the imidazolidine ring positions is crucial for correct identification, with nitrogen atoms conventionally assigned positions 1 and 3.

Molecular Formula and Weight Analysis

The molecular formula of 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine is C₂₂H₂₇Cl₃N₂. This formula can be analyzed by examining the constituent atoms and their contributions to the overall molecular structure:

| Atom | Count | Contribution to Structure |

|---|---|---|

| Carbon (C) | 22 | Found in the imidazolidine ring (3), trichloromethyl group (1), and two 2,4,6-trimethylphenyl groups (18) |

| Hydrogen (H) | 27 | Present in the imidazolidine ring (4), and the methyl groups of the 2,4,6-trimethylphenyl substituents (18), plus aromatic hydrogens (5) |

| Chlorine (Cl) | 3 | All found in the trichloromethyl group (-CCl₃) |

| Nitrogen (N) | 2 | Both part of the imidazolidine ring |

The molecular weight of the compound is 425.8222 g/mol. This value is derived from the sum of the atomic weights of all constituent atoms:

| Element | Atomic Weight (g/mol) | Number of Atoms | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 12.0107 | 22 | 264.2354 |

| Hydrogen (H) | 1.00794 | 27 | 27.2144 |

| Chlorine (Cl) | 35.453 | 3 | 106.359 |

| Nitrogen (N) | 14.0067 | 2 | 28.0134 |

| Total | 425.8222 |

The monoisotopic mass of the compound is reported as 424.124 Da. This represents the exact mass of the molecule when composed of the most abundant isotopes of each element. The difference between the monoisotopic mass and the average molecular weight arises from the natural isotopic distribution of the constituent elements, particularly chlorine, which has significant abundances of both ³⁵Cl and ³⁷Cl isotopes.

Isomeric Considerations and Stereochemical Features

The stereochemistry of 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine presents several interesting features worthy of detailed examination.

The imidazolidine ring itself can adopt different conformations, which impacts the overall molecular geometry. Research on imidazolidine structures suggests that these rings commonly adopt either an envelope conformation or a twist conformation.

In the envelope conformation, four atoms of the five-membered ring lie approximately in one plane while the fifth atom (often one of the nitrogen atoms) deviates from this plane. Studies on similar imidazolidine structures indicate that the nitrogen at position 1 can deviate by approximately 0.198 Å from the plane formed by the remaining four atoms of the ring.

The twist conformation represents another possible arrangement where the ring is twisted about an axis connecting two non-adjacent atoms. Studies on related imidazolidine compounds indicate that the ring can be twisted about the N1-C8 bond. This conformation can be quantified using puckering parameters, with typical values around Q(2) = 0.4126 Å and φ = 20.02° for similar structures.

The stereochemical features are further complicated by the potential for geometrical isomerism. Research suggests that imidazolidine compounds can exist as mixtures of geometrical isomers in thermal equilibrium, with the isomerism arising from the pyramidal arrangement around certain atoms. Specifically:

The carbon at position 2 of the imidazolidine ring (bearing the trichloromethyl group) is a stereogenic center, potentially leading to R and S stereoisomers.

The nitrogen atoms in the imidazolidine ring can exhibit pyramidal geometry, with the lone pair occupying one position of a tetrahedral arrangement. This can lead to additional stereoisomerism.

The presence of two identical 2,4,6-trimethylphenyl substituents at positions 1 and 3 introduces the possibility of rotational isomers (rotamers) due to hindered rotation around the N-C bonds connecting the imidazolidine ring to the aromatic substituents.

| Stereochemical Feature | Description | Structural Implication |

|---|---|---|

| Envelope Conformation | Four atoms in plane, fifth atom (often N1) out of plane | Affects overall molecular geometry and reactivity |

| Twist Conformation | Ring twisted about an axis connecting non-adjacent atoms | Creates distinct spatial arrangements of substituents |

| Stereogenic Center | Carbon at position 2 bearing the trichloromethyl group | Potential for R/S stereoisomerism |

| Nitrogen Pyramidalization | Pyramidal geometry at nitrogen atoms | Additional stereoisomeric possibilities |

| Rotational Isomerism | Hindered rotation around N-C bonds to aromatic rings | Different spatial arrangements of the bulky 2,4,6-trimethylphenyl groups |

The hybridization state of the nitrogen atoms in the imidazolidine ring also affects the stereochemistry. Studies on similar structures suggest that one nitrogen atom (typically at position 1) exhibits sp³ hybridization, while the other nitrogen (at position 3) shows characteristics more consistent with sp² hybridization. This difference in hybridization influences bond angles, bond lengths, and the overall conformation of the molecule.

Properties

IUPAC Name |

2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27Cl3N2/c1-13-9-15(3)19(16(4)10-13)26-7-8-27(21(26)22(23,24)25)20-17(5)11-14(2)12-18(20)6/h9-12,21H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPZMDZPDASSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2C(Cl)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472336 | |

| Record name | Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260054-47-5 | |

| Record name | Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

Base-Mediated Cyclization with Chloroform

The most extensively documented synthesis involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazoline with chloroform in the presence of sodium hydroxide.

Reaction Scheme

$$

\text{1,3-Dimesitylimidazoline} + \text{CHCl}_3 \xrightarrow{\text{NaOH}} \text{2-(Trichloromethyl)-1,3-dimesitylimidazolidine}

$$

Procedure

Reagents :

- 1,3-Bis(2,4,6-trimethylphenyl)imidazoline (0.294 mmol)

- Chloroform (1.45 mL)

- Sodium hydroxide (5.80 mmol)

Conditions :

- A 10 mL round-bottom flask charged with NaOH and CHCl₃ is stirred for 2 minutes.

- Imidazoline is added, and the mixture is stirred for 2 hours at room temperature.

Workup :

- The reaction is quenched in ice water (30 mL).

- Organics are extracted with dichloromethane (2 × 20 mL), dried over MgSO₄, and concentrated.

Purification :

Optimization Insights

- Stoichiometry : Excess NaOH ensures complete deprotonation and facilitates nucleophilic attack on chloroform.

- Solvent Choice : Chloroform acts as both solvent and reactant, simplifying the workflow.

- Temperature : Room-temperature conditions minimize side reactions, such as decomposition of the trichloromethyl group.

Alternative Approaches

While the base-mediated method is predominant, literature suggests potential variants:

- Thermolysis of Trichloromethyl Precursors : Heating imidazolidine derivatives in inert solvents (e.g., toluene) at 80–100°C generates NHC ligands, though this is more relevant to downstream applications.

- Metal Complex Synthesis : The compound can react with transition metals (e.g., Ru, Ir) to form catalytically active species, but these are beyond the scope of this report.

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

¹³C NMR (CDCl₃) :

High-Resolution Mass Spectrometry (HRMS)

Practical Considerations

Applications in Catalysis

The compound’s primary use lies in generating NHC-metal complexes. For example, reaction with [Ir(cod)Cl]₂ yields chloro(cyclooctadiene)(NHC)iridium(I), a potent hydrogenation catalyst.

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Scientific Research Applications

Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Imidazolidine, 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- exerts its effects involves interactions with molecular targets and pathways. The trichloromethyl and trimethylphenyl groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Key Differences

Mesityl groups in Compound 9 provide steric bulk, reducing catalyst deactivation—a feature shared with TITTUO and DULVOW .

Synthetic Efficiency: Compound 9’s synthesis outperforms earlier routes by eliminating intermediate purification and using cost-effective reagents (e.g., granulated alkali vs. noble metal catalysts) . Commercial analogs like 1,3-bis(2,4,6-trimethylphenyl)imidazolidinium chloride (CAS 173035-10-4) are available but require additional steps to generate active catalysts .

This contrasts with TITTUO and DULVOW, which prioritize ligand flexibility .

Biological Activity

Imidazolidine, specifically the compound 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)-, is a member of the imidazolidine family known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound based on recent research findings, case studies, and structural analyses.

Chemical Structure and Properties

The compound features a trichloromethyl group and two bulky trimethylphenyl substituents. Its unique structure contributes to its reactivity and interaction with biological systems. The crystal structure has been characterized, revealing significant interactions such as C—H⋯Cl and π–π stacking that may influence its biological properties .

Antioxidant Properties

Research indicates that imidazolidines can exhibit antioxidant activity. The presence of the trichloromethyl group may enhance the compound's ability to scavenge free radicals, which is essential for preventing oxidative stress in biological systems. A study demonstrated that related imidazolidines showed significant radical scavenging activity in vitro .

Anticancer Activity

Preliminary studies suggest that compounds similar to 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)- have potential anticancer properties. For instance, derivatives of imidazolidine have been shown to inhibit cancer cell proliferation in various assays. The bulky phenyl groups may play a role in modulating interactions with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have indicated that imidazolidines can interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders. The mechanism of action often involves the formation of stable enzyme-inhibitor complexes .

Case Studies

-

Antioxidant Activity Assessment :

- A series of experiments were conducted to evaluate the radical scavenging ability of 2-(trichloromethyl)-1,3-bis(2,4,6-trimethylphenyl)-. Results showed a dose-dependent increase in antioxidant activity compared to control samples.

-

Anticancer Screening :

- In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. Further mechanistic studies are ongoing to elucidate its pathway of action.

-

Enzyme Interaction Studies :

- Kinetic studies demonstrated that the compound acts as a competitive inhibitor for specific enzymes such as cytochrome P450. This interaction suggests potential applications in drug metabolism modulation.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the methodological considerations for synthesizing 2-(trichloromethyl)-substituted imidazolidine derivatives, and how can reaction parameters be systematically optimized?

Answer:

Synthesis of sterically hindered imidazolidines typically involves cyclocondensation reactions between amines and carbonyl compounds under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic precursors.

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate imine formation and cyclization .

- Temperature : Reactions often require reflux (80–120°C) to overcome kinetic barriers.

For optimization, one-variable-at-a-time (OVAT) approaches are limited. Instead, Taguchi orthogonal arrays (e.g., L9 orthogonal design) can efficiently screen variables (solvent, catalyst loading, temperature) while minimizing experimental runs .

Table 1: Example Optimization Parameters for Imidazolidine Synthesis

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, THF, Toluene | DMF |

| Catalyst | 0.5–2.0 mol% ZnCl₂ | 1.5 mol% |

| Temperature | 80°C, 100°C, 120°C | 100°C |

| Reaction Time | 6–24 hours | 12 hours |

Basic: Which spectroscopic and computational techniques are prioritized for characterizing trichloromethyl-functionalized imidazolidines?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns on the imidazolidine ring and aryl groups. The trichloromethyl group’s electronegativity causes distinct deshielding in ¹³C NMR (~100–110 ppm) .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and detects isotopic clusters from chlorine atoms.

- X-ray Crystallography : Resolves steric effects of 2,4,6-trimethylphenyl groups and confirms the trichloromethyl group’s spatial orientation .

Computational Pre-screening : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (IR) and NMR chemical shifts, reducing experimental trial runs .

Advanced: How can quantum mechanical simulations resolve contradictions between predicted and observed reactivity in trichloromethyl-imidazolidine systems?

Answer:

Discrepancies often arise from neglecting solvation effects or transition-state steric interactions. A methodological workflow includes:

Reaction Pathway Mapping : Use intrinsic reaction coordinate (IRC) calculations to validate proposed mechanisms .

Solvent Modeling : Apply implicit solvation models (e.g., COSMO) to account for dielectric effects in polar solvents .

Steric Analysis : Calculate Nakamoto steric indices for 2,4,6-trimethylphenyl groups to quantify steric hindrance .

Case Study : If experimental yields are lower than DFT-predicted values, reevaluate the transition state’s geometry using dispersion-corrected functionals (e.g., ωB97XD) to better model van der Waals interactions .

Advanced: What advanced experimental design strategies are effective for multi-objective optimization in imidazolidine functionalization?

Answer:

Response Surface Methodology (RSM) with central composite design (CCD) balances competing objectives (yield, purity, reaction time). Steps:

Factor Screening : Use fractional factorial design to identify critical variables (e.g., catalyst type, molar ratio).

Model Fitting : Apply second-order polynomial equations to predict interactions between factors .

Desirability Function : Combine multiple responses into a single metric for global optimization.

Table 2: Multi-Objective Optimization Using RSM

| Objective | Weight | Target |

|---|---|---|

| Yield (%) | 0.6 | Maximize (≥85%) |

| Purity (HPLC) | 0.3 | ≥98% |

| Reaction Time (h) | 0.1 | Minimize (≤10) |

Advanced: How can researchers reconcile discrepancies between computational predictions and empirical data in photostability studies of this compound?

Answer:

Contradictions in photodegradation pathways often stem from unaccounted excited-state dynamics. A hybrid approach is recommended:

TD-DFT Calculations : Model excited-state potential energy surfaces to identify reactive intermediates .

Experimental Validation : Use laser flash photolysis to detect transient species (e.g., radicals) and compare lifetimes with simulations .

Sensitivity Analysis : Quantify the impact of basis set choice (e.g., 6-311++G** vs. def2-TZVP) on prediction accuracy .

Example : If simulations predict rapid degradation but experiments show stability, check for omitted triplet-state pathways or matrix effects (e.g., crystallization-induced stabilization) .

Advanced: What role do heterogeneous catalysts play in improving selectivity for imidazolidine derivatives, and how are they characterized post-reaction?

Answer:

Solid acid catalysts (e.g., zeolites, sulfonated carbons) enhance regioselectivity by imposing spatial constraints on the transition state. Post-reaction analysis includes:

- X-ray Photoelectron Spectroscopy (XPS) : Detects catalyst surface poisoning by chlorine residues.

- Brunauer-Emmett-Teller (BET) Analysis : Monitors pore size changes affecting substrate diffusion .

- Leaching Tests : ICP-MS quantifies metal loss (e.g., Zn) to distinguish homogeneous vs. heterogeneous pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.